N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]methanesulfonohydrazide
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Overview
Description
N’-[(E)-1-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]METHANESULFONOHYDRAZIDE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methanesulfonohydrazide group attached to a hydroxy-methoxyphenyl moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]METHANESULFONOHYDRAZIDE typically involves the condensation reaction between methanesulfonohydrazide and 2-hydroxy-5-methoxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]METHANESULFONOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N’-[(E)-1-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]METHANESULFONOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]METHANESULFONOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2-hydroxy-5-methoxyphenyl): Shares a similar aromatic structure but lacks the methanesulfonohydrazide group.
2-Hydroxy-N’-[(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazone: Another hydrazone derivative with similar biological activities.
Uniqueness
N’-[(E)-1-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]METHANESULFONOHYDRAZIDE is unique due to its methanesulfonohydrazide group, which imparts distinct chemical reactivity and potential biological activities. This structural feature differentiates it from other similar compounds and makes it a valuable subject of study in various scientific disciplines .
Properties
Molecular Formula |
C9H12N2O4S |
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Molecular Weight |
244.27 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]methanesulfonamide |
InChI |
InChI=1S/C9H12N2O4S/c1-15-8-3-4-9(12)7(5-8)6-10-11-16(2,13)14/h3-6,11-12H,1-2H3/b10-6+ |
InChI Key |
IRSPKPMCWRLOEM-UXBLZVDNSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NS(=O)(=O)C |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNS(=O)(=O)C |
Origin of Product |
United States |
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